4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a difluoromethyl group at position 4 and a methyl group at position 2. Position 6 is linked via a piperazine moiety to a [1,3]thiazolo[4,5-c]pyridin-2-yl heterocyclic system.
Properties
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6S/c1-10-20-11(15(17)18)8-14(21-10)23-4-6-24(7-5-23)16-22-12-9-19-3-2-13(12)25-16/h2-3,8-9,15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJDTFUWUNUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown promising results in human microglia and neuronal cell models.
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. This suggests that the compound may have a similar effect on these biochemical pathways.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrimidine ring
- Substituents :
- Difluoromethyl group at position 4
- Methyl group at position 2
- A thiazolo[4,5-c]pyridine moiety linked through a piperazine ring
This unique configuration contributes to its biological activity by influencing interactions with various biological targets.
Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in cancer cell proliferation and survival. Notably, it has been identified as a dual inhibitor of cyclin-dependent kinases (CDK) 2 and 9, which are crucial regulators of the cell cycle and transcription processes.
- Inhibition Potency :
- CDK2:
- CDK9:
These values suggest that the compound is highly potent compared to existing therapeutic agents, achieving substantial improvements in efficacy over lead compounds in preclinical studies .
Antitumor Activity
In vitro studies have demonstrated that the compound significantly inhibits cell proliferation and induces apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colorectal carcinoma), A431 (vulvar epidermal carcinoma)
- Effects Observed :
- Decreased cell viability
- Induction of G2/M phase arrest
- Upregulation of pro-apoptotic markers
Neuropharmacological Potential
The compound also shows promise as a neuroprotective agent. Research suggests that it may act as an antagonist at adenosine A2A receptors (A2AAR), which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. This receptor antagonism could potentially mitigate neuroinflammation and promote neuronal survival .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against colorectal cancer cells revealed:
- Experimental Design : Treatment with varying concentrations over a period of 72 hours.
- Results : Significant reduction in cell proliferation was observed at concentrations above , with maximal efficacy noted at .
Case Study 2: Neuroprotection in Animal Models
In a preclinical model of Parkinson's disease:
- Methodology : Administration of the compound in a rodent model induced with neurotoxic agents.
- Findings : Notable preservation of dopaminergic neurons was observed alongside improved motor function assessments.
Data Table Summary
| Biological Activity | Target Enzyme | IC50 Value () | Cell Line Tested |
|---|---|---|---|
| CDK2 Inhibition | CDK2 | 0.004 | HCT116 |
| CDK9 Inhibition | CDK9 | 0.009 | HCT116 |
| Proliferation Inhibition | N/A | N/A | A431 |
| Neuroprotection | A2AAR | N/A | Rodent Model |
Comparison with Similar Compounds
Comparison with Structural Analogs
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine
- Core Structure: Thieno[2,3-d]pyrimidine (vs. pyrimidine in the target compound).
- Substituents :
- Thiazole : 5,5-dimethyl-4H-thiazol-2-yl (saturated thiazole) vs. fused [1,3]thiazolo[4,5-c]pyridin-2-yl (aromatic, fused system).
- Pyrimidine : 6-propyl vs. 6-(piperazine-thiazolopyridine) and 4-difluoromethyl.
- Implications: The thienopyrimidine core may reduce planarity compared to the target’s pyrimidine, affecting membrane permeability.
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
- Core Structure : Pyrimidine (shared with the target compound).
- Substituents :
- Position 6 : Pyrazole (1-ethyl-3-methyl) vs. piperazine-thiazolopyridine.
- Position 2 : Ethylsulfonyl (polar, electron-withdrawing) vs. methyl.
- Implications: The ethylsulfonyl group increases solubility but may hinder blood-brain barrier penetration.
6-Cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-B][1,3]thiazolo[4,5-D]pyridin-4(5H)-one
- Core Structure: Fused pyrido-thieno-thiazolopyridinone (vs. simpler pyrimidine).
- Substituents: Difluoromethyl: Shared with the target compound. Cyclopropyl and propylamino: Enhance steric bulk and basicity.
- Cyclopropyl groups may improve metabolic stability but complicate synthetic accessibility .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 4-difluoromethyl, 2-methyl, 6-(piperazine-thiazolopyridine) | High lipophilicity, flexible linker | Kinase inhibitors, CNS targets |
| 4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine | Thienopyrimidine | 5,5-dimethylthiazole, 6-propyl | Reduced planarity, saturated thiazole | Antimicrobial agents |
| 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine | Pyrimidine | 6-pyrazole, 2-ethylsulfonyl | High solubility, rigid pyrazole | Anti-inflammatory agents |
| 6-Cyclopropyl-8-(difluoromethyl)-2-(propylamino)...pyridin-4(5H)-one | Fused polyheterocycle | Cyclopropyl, propylamino, difluoromethyl | High molecular weight, steric bulk | Anticancer agents |
Research Findings and Implications
- Metabolic Stability: Difluoromethyl groups in the target compound and analogs reduce oxidative metabolism, extending half-life compared to non-fluorinated counterparts .
- Binding Affinity : Piperazine linkers (as in the target compound) enhance conformational flexibility, improving adaptation to hydrophobic pockets in enzymes like kinases .
- Synthetic Challenges : Fused heterocycles (e.g., thiazolopyridines) require multi-step syntheses, increasing production costs and limiting scalability .
- Isomerization Risks : While pyrazolopyrimidines in exhibit isomerization, the target compound’s rigid thiazolopyridine system likely mitigates this issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
